
iodomanganese(1+);5-methanidylidenenonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodomanganese(1+);5-methanidylidenenonane is a complex organometallic compound that features a manganese ion coordinated with an iodine atom and a methanidylidenenonane ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iodomanganese(1+);5-methanidylidenenonane typically involves the reaction of manganese precursors with iodine and methanidylidenenonane under controlled conditions. One common method involves the use of manganese carbonyl complexes, which react with iodine to form the desired iodomanganese complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Iodomanganese(1+);5-methanidylidenenonane undergoes various types of chemical reactions, including:
Oxidation: The manganese center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lower oxidation state manganese complexes.
Substitution: The iodine ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. These reactions are typically carried out in solvents such as dichloromethane or tetrahydrofuran under controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state manganese complexes, while substitution reactions can produce a variety of organomanganese compounds with different ligands.
Scientific Research Applications
Iodomanganese(1+);5-methanidylidenenonane has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound is studied for its potential use in imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing into its potential therapeutic applications, including as an anticancer agent.
Industry: It is used in the development of new materials with unique electronic and magnetic properties.
Mechanism of Action
The mechanism by which iodomanganese(1+);5-methanidylidenenonane exerts its effects involves the interaction of the manganese center with various molecular targets. The manganese ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the methanidylidenenonane ligand can interact with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to iodomanganese(1+);5-methanidylidenenonane include other organomanganese complexes such as:
- Manganese carbonyl complexes
- Manganese halides
- Manganese acetylacetonates
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of ligands, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
89339-05-9 |
|---|---|
Molecular Formula |
C10H19IMn |
Molecular Weight |
321.10 g/mol |
IUPAC Name |
iodomanganese(1+);5-methanidylidenenonane |
InChI |
InChI=1S/C10H19.HI.Mn/c1-4-6-8-10(3)9-7-5-2;;/h3H,4-9H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
WZHZXEUIZOJRDE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(=[CH-])CCCC.[Mn+]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


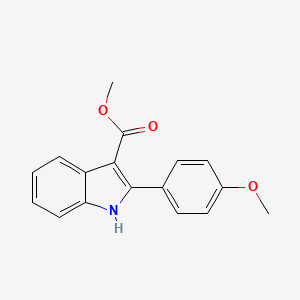
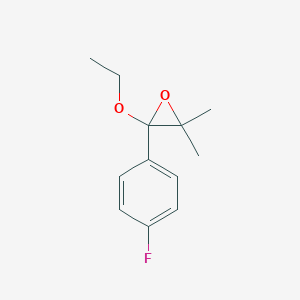
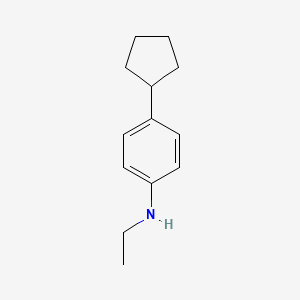
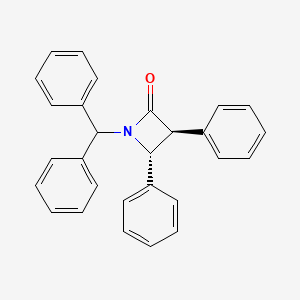

![Iron, [mu-[2-(hydroxy-kappaO)-3-[[5-[[2-hydroxy-4-(hydroxy-kappaO)-5-[[2-(hydroxy-kappaO)-3-nitro-5-sulfophenyl]azo-kappaN1]phenyl]methyl]-2-(hydroxy-kappaO)-4-hydroxyphenyl]azo-kappaN1]-5-nitrobenzenesulfonato(6-)]]di-](/img/structure/B14403363.png)
![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)methanesulfonamide](/img/structure/B14403372.png)

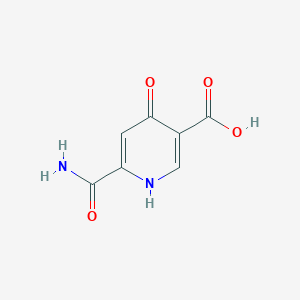
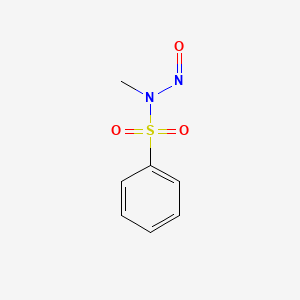
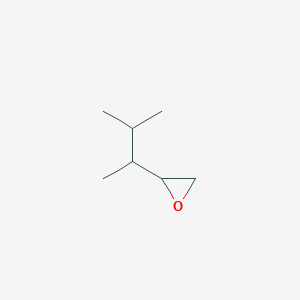
![3-[4-(2-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14403403.png)
![{4-Methoxy-1-methyl-5-[4-(methylsulfanyl)benzoyl]-1H-pyrrol-2-yl}acetic acid](/img/structure/B14403406.png)

